
4-Chloro-3-ethenyl-2-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-fluoro-3-vinylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine, fluorine, and vinyl groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-3-vinylpyridine can be achieved through several methods. One common approach involves the selective fluorination of pyridine derivatives. Additionally, the Suzuki-Miyaura coupling reaction is widely used for forming carbon-carbon bonds, which can be applied to synthesize vinyl-substituted pyridines .
Industrial Production Methods: Industrial production of 4-Chloro-2-fluoro-3-vinylpyridine typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of environmentally benign reagents and solvents is also a key consideration in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-fluoro-3-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-Chloro-2-fluoro-3-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-fluoro-3-vinylpyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- 2-Chloro-3-fluoro-4-vinylpyridine
- 2-Chloro-3-fluoropyridine
- 4-Chloro-3-fluoropyridine
Uniqueness: 4-Chloro-2-fluoro-3-vinylpyridine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties to the molecule. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the vinyl group provides a site for further functionalization, enhancing its versatility in synthetic applications .
Propriétés
Formule moléculaire |
C7H5ClFN |
|---|---|
Poids moléculaire |
157.57 g/mol |
Nom IUPAC |
4-chloro-3-ethenyl-2-fluoropyridine |
InChI |
InChI=1S/C7H5ClFN/c1-2-5-6(8)3-4-10-7(5)9/h2-4H,1H2 |
Clé InChI |
ZFCBLPGLNZWRKD-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=CN=C1F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ol](/img/structure/B13129957.png)
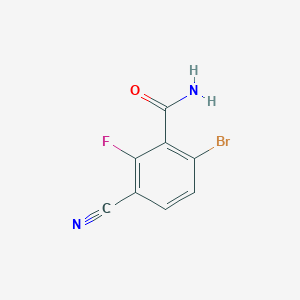
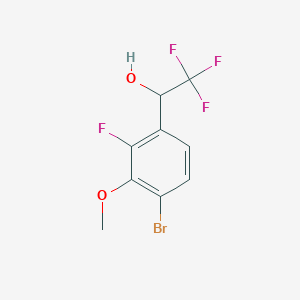
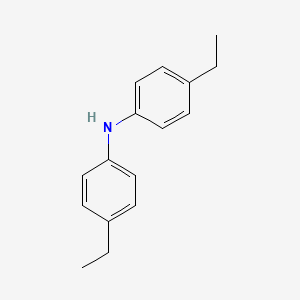
![3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)
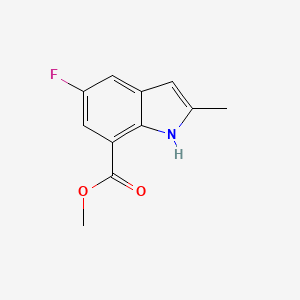
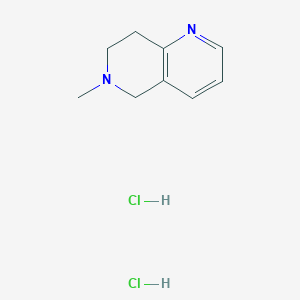
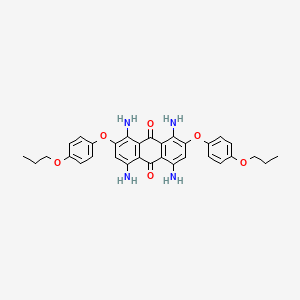
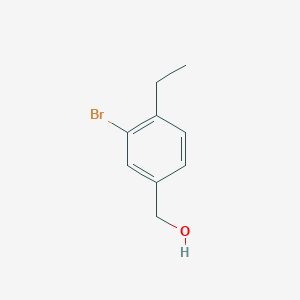
![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione](/img/structure/B13130003.png)
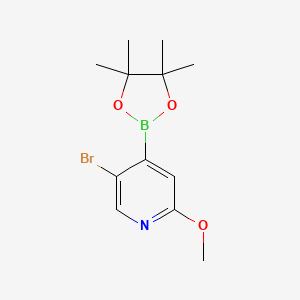
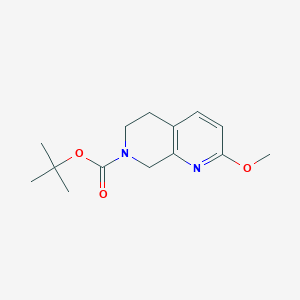
![5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride](/img/structure/B13130030.png)

